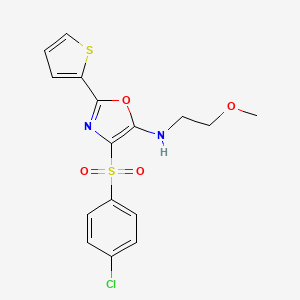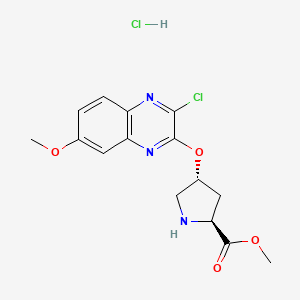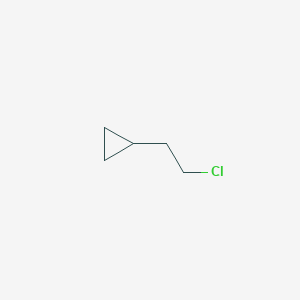
(2-Chloroethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloroethyl)cyclopropane” is a chemical compound with the molecular formula C5H9Cl . It is also known by other names such as Cyclopropane, (2-chloroethyl)- .
Molecular Structure Analysis
The molecular structure of “(2-Chloroethyl)cyclopropane” consists of a cyclopropane ring with a 2-chloroethyl group attached. Cyclopropane is a cycloalkane that consists of three carbon atoms linked together to form a ring structure . The 2-chloroethyl group is an alkyl group consisting of two carbon atoms, with one of the hydrogen atoms replaced by a chlorine atom .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterosubstituted Cyclopropanes
(2-Chloroethyl)cyclopropane has been utilized in the synthesis of heterosubstituted cyclopropanes. Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline adds to electron-poor alkenyl heterocycles, yielding substituted cyclopropanes in excellent yields. This process also enables the production of chiral nonracemic heterosubstituted cyclopropanes, starting from optically active 2-chloromethyl-2-oxazolines (Rocchetti et al., 2003).
Synthesis of Cyclopropane Ester Derivatives
Ethyl-2-(2-chloroethyl)acrylate, a derivative of (2-Chloroethyl)cyclopropane, has been used as a versatile α-cyclopropylester cation synthon. It reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture of the incipient ester enolate, leading to functionalized cyclopropane esters in high yields (Lachia et al., 2011).
Ring-Opening Dichlorination
(2-Chloroethyl)cyclopropane derivatives have been subjected to ring-opening 1,3-dichlorination reactions using iodobenzene dichloride. This method is applicable to a variety of donor and acceptor groups, resulting in ring-opened products with chlorine atoms adjacent to these moieties (Garve et al., 2014).
Synthesis of Tris(Oxazolinyl)Cyclopropanes
2-Chloromethyl-2-oxazoline, related to (2-Chloroethyl)cyclopropane, can be transformed into tris(oxazolinyl)cyclopropane upon treatment with strong bases. This method allows for the preparation of more functionalized tris(oxazolinyl)cyclopropanes through deprotonation and addition of electrophiles (Capriati et al., 2002).
Computational Investigation of Reactions with Cyclopropane
Computational studies have explored the reactions of CH(2), CHCl, and CCl(2) with cyclopropane. These studies provide insights into the reaction mechanisms and energy pathways, contributing to a deeper understanding of the chemical properties of cyclopropane and its derivatives (Sevin et al., 2004).
Novel Routes to Cyclopropane Derivatives
Pd-catalyzed sequential C-H activation and radical cyclization have been used to synthesize cyclopropane derivatives. This method demonstrates the conversion of 1,1-dimethyls in 2-(1,1-dimethylalkyl)dimethyloxazolines to cyclopropanes (Giri et al., 2006).
Conformationally Restricted Analogs of Histamine
(2-Chloroethyl)cyclopropane has been used to design chiral cyclopropanes as conformationally restricted analogs of histamine. These compounds, synthesized with varying functionalized carbon substituents, offer insights into bioactive conformations (Kazuta et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloroethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOPAAMRFEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)cyclopropane | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

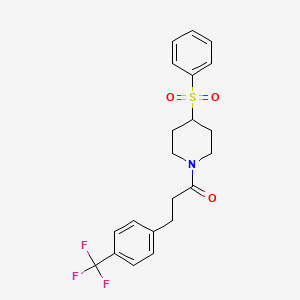
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
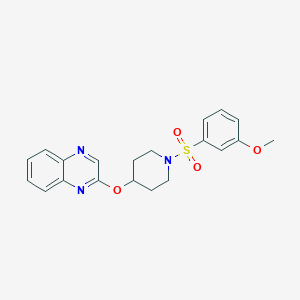
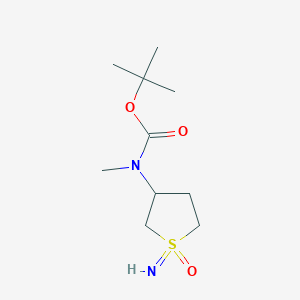
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)
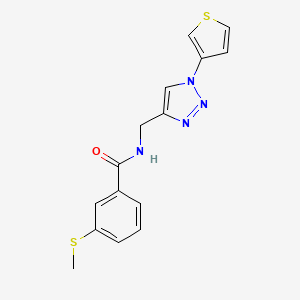
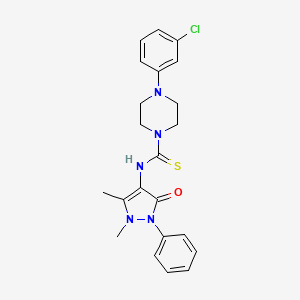
![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)
![4-fluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2737850.png)
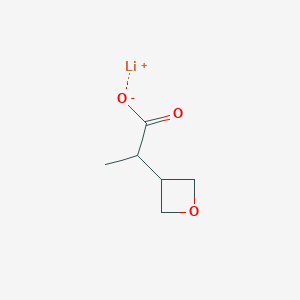
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)
